molecular formula C28H42N4O10 B5052878 Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt

Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt

Cat. No.: B5052878
M. Wt: 594.7 g/mol
InChI Key: QOODJIGZPUJBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is a synthetic, chemically protected tetrapeptide ester of significant value in synthetic chemistry and biochemical research. Its design incorporates a key tyrosine residue flanked by alanine and a C-terminal glycine-glycine dipeptide motif, all protected by acid-labile tert-butoxycarbonyl (Boc) groups. The presence of the tyrosine-phenol side chain, while protected, is a critical feature, as tyrosine is an essential amino acid that plays important roles in enzyme active sites and protein-protein interactions due to its amphiphilic phenol functionality . The primary research application of this compound is as a sophisticated building block for studying and facilitating amide bond formation, a fundamental transformation in the assembly of peptides and other bioactive molecules. Unlike ribosomal synthesis, the chemical synthesis of complex amide bond-containing biomolecules often requires such protected intermediates to explore alternative, mechanistically unique enzymatic processes . Furthermore, the glycine-glycine segment at the C-terminus is of particular interest, as this sequence is a common recognition motif for enzymes like ATP-grasp ligases, which are known to catalyze the ATP-dependent formation of amide bonds via an acyl-phosphate intermediate . This compound's significant research value lies in its utility for developing peptide-drug conjugates (PDCs) and advanced drug delivery systems. Peptides possess high affinity, low immunogenicity, and can be coupled to drugs via linkers to form PDCs, which act as active prodrugs to improve drug biocompatibility, physiological stability, and targeted delivery . The protected nature of this tetrapeptide allows researchers to strategically deprotect and functionalize specific sites, such as the tyrosine side chain, for selective conjugation. Tyrosine-selective modification is a rapidly growing field as it provides a robust alternative to traditional lysine and cysteine targeting, does not alter the net charge of the resulting conjugate, and does not require pre-activation steps . This makes this compound a versatile precursor for creating novel, structurally defined bioconjugates for therapeutic and material science applications.

Properties

IUPAC Name

ethyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoylamino]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O10/c1-9-39-22(34)16-29-21(33)15-30-23(35)17(2)31-24(36)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,17,20H,9,14-16H2,1-8H3,(H,29,33)(H,30,35)(H,31,36)(H,32,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOODJIGZPUJBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Protecting Group Chemistry and Orthogonality in the Synthesis of Boc Dl Tyr Boc Dl Ala Gly Gly Oet

N-Alpha Boc Protection and Deprotection Mechanisms

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, widely utilized for the temporary protection of the α-amino group of amino acids. total-synthesis.comrsc.org Its popularity stems from its stability under a variety of reaction conditions and its facile removal under specific, mild acidic conditions. total-synthesis.comorganic-chemistry.org

Acid-Labile Nature and Deprotection Reagents

The Boc group's key characteristic is its lability in the presence of acid. fiveable.me This susceptibility to acidolysis allows for its selective removal without affecting other, more robust protecting groups. The mechanism of deprotection involves the protonation of the carbamate (B1207046) oxygen by a strong acid, followed by the departure of a stable tert-butyl cation. masterorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine. masterorganicchemistry.com

A variety of acidic reagents can be employed for Boc deprotection, with trifluoroacetic acid (TFA) being one of the most common. fiveable.mefishersci.co.uk Other reagents include hydrochloric acid (HCl) in various organic solvents like dioxane or ethyl acetate. rsc.orgfishersci.co.uk The choice of deprotection reagent and conditions can be tailored to the specific needs of the synthesis, considering the presence of other acid-sensitive functionalities within the peptide. fiveable.me

Table 1: Common Reagents for N-Alpha Boc Deprotection

Reagent Typical Conditions Notes
Trifluoroacetic Acid (TFA) Neat or diluted in a solvent like dichloromethane (B109758) (DCM) Highly effective but can be harsh. fiveable.mefishersci.co.uk
Hydrochloric Acid (HCl) In solvents such as dioxane, methanol, or ethyl acetate A common and effective alternative to TFA. rsc.orgfishersci.co.uk
Oxalyl Chloride in Methanol Room temperature A mild method for selective deprotection. rsc.org

Methodological Considerations for Side Reactions During Boc Deprotection

While Boc deprotection is a generally reliable process, certain side reactions can occur, necessitating careful methodological considerations. A primary concern is the generation of the tert-butyl cation, a reactive electrophile that can lead to the alkylation of nucleophilic side chains. researchgate.netacsgcipr.org Amino acids with susceptible side chains, such as methionine, tyrosine, and tryptophan, are particularly at risk. researchgate.net

To mitigate these side reactions, "scavengers" are often added to the deprotection cocktail. organic-chemistry.org These are nucleophilic species that can trap the tert-butyl cation before it reacts with the peptide. Common scavengers include anisole, thioanisole, and water.

Another potential side reaction is the formation of diketopiperazines, especially at the dipeptide stage. This intramolecular cyclization is more prevalent in Fmoc-based synthesis but can also occur during Boc-based strategies. peptide.com The use of in situ neutralization protocols after Boc deprotection can help to suppress this unwanted cyclization. peptide.com

Side Chain Protection of Tyrosine (Tyr(Boc))

The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and requires protection to prevent side reactions during peptide synthesis. peptide.com The Boc group can also be employed for this purpose, forming a tert-butyl ether with the hydroxyl group.

Stability and Selective Removal of Phenolic Boc Groups

The Boc group protecting the tyrosine side chain is generally more stable to acidic conditions than the N-alpha Boc group. ug.edu.pl This difference in lability is a key aspect of the orthogonal protection strategy. While the N-alpha Boc group can be removed with milder acidic conditions, stronger acids or prolonged reaction times are typically required to cleave the side-chain Boc group. ug.edu.pl This allows for the selective deprotection of the N-terminus for chain elongation while the tyrosine side chain remains protected. The final removal of the Tyr(Boc) group is usually accomplished during the global deprotection step at the end of the synthesis, often using strong acids like hydrogen fluoride (B91410) (HF) or a higher concentration of TFA. peptide.comug.edu.pl

C-Terminal Ethyl Ester as a Protecting Group and its Hydrolytic/Cleavage Methods

In the synthesis of Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt, the C-terminus is protected as an ethyl ester. This serves to prevent the carboxyl group from participating in unwanted reactions during the coupling steps.

The ethyl ester is a relatively stable protecting group, resistant to the acidic conditions used for N-alpha Boc deprotection. nih.gov Its removal is typically achieved at the end of the synthesis through saponification, which involves hydrolysis with a base, such as sodium hydroxide (B78521) in an aqueous or alcoholic solution. researchgate.net Enzymatic methods can also be employed for the hydrolysis of peptide esters, offering a high degree of specificity under mild conditions. thieme-connect.de For instance, esterases can catalyze the hydrolysis of methyl and ethyl esters at neutral to slightly basic pH. thieme-connect.de

Orthogonal Protecting Group Strategies in the Context of Complex Peptide Synthesis

The synthesis of a complex peptide like this compound relies heavily on an orthogonal protecting group strategy. jocpr.comnih.gov This strategy involves the use of multiple protecting groups that can be removed under distinct and non-interfering conditions. nih.govspringernature.com

In this specific molecule, we see a clear demonstration of orthogonality:

The N-alpha Boc group is labile to mild acid, allowing for its selective removal to elongate the peptide chain. nih.govbiosynth.com

The side-chain Boc group on tyrosine is more resistant to acid and is typically removed during the final deprotection step. peptide.comug.edu.pl

The C-terminal ethyl ester is stable to the acidic conditions used for Boc removal and is cleaved under basic conditions (saponification). nih.govresearchgate.net

This orthogonal scheme ensures that each protecting group can be addressed independently, providing precise control over the synthetic process. jocpr.com The ability to selectively deprotect one functional group while others remain intact is fundamental to the successful construction of complex peptides. nih.gov

Table 2: Orthogonal Protecting Groups in the Synthesis of this compound

Protecting Group Protected Functionality Deprotection Condition Orthogonality
N-Alpha Boc α-Amino group Mild Acid (e.g., TFA) Removed without affecting Tyr(Boc) or the ethyl ester. nih.govbiosynth.com
Tyr(Boc) Tyrosine side chain hydroxyl Stronger Acid (e.g., HF) Stable to mild acid used for N-alpha Boc removal. peptide.comug.edu.pl

This strategic use of orthogonal protecting groups is a powerful tool in the arsenal (B13267) of the peptide chemist, enabling the synthesis of complex and biologically important molecules with high fidelity.

Stereochemical Considerations and Chiral Control in the Synthesis and Study of Dl Peptides

Impact of DL-Amino Acid Stereochemistry on Peptide Synthesis Efficiency and Product Purity

The deliberate inclusion of both D- and L-amino acids in a peptide sequence like Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt complicates synthesis and purification. While standard peptide synthesis aims to preserve the stereochemical integrity of L-amino acids, the use of DL-racemic mixtures as starting materials or the presence of both enantiomers by design necessitates stringent control and analytical verification.

Furthermore, the stereochemistry of the growing peptide chain can influence the kinetics of subsequent coupling reactions. The presence of a D-amino acid can sterically hinder or otherwise affect the coupling of the next amino acid, potentially leading to lower coupling efficiencies and an increase in side products, such as truncated or deletion sequences. In solid-phase peptide synthesis (SPPS), this can result in a final crude product with a complex mixture of closely related peptide impurities that are challenging to resolve. gyrosproteintechnologies.commasterorganicchemistry.com

Table 1: Effects of DL-Amino Acid Incorporation on Peptide Synthesis

Aspect of SynthesisImpact of DL-StereochemistryConsequence
Product ProfileFormation of multiple diastereomers.Reduced yield of the target isomer; complex product mixture.
PurificationDiastereomers have similar physicochemical properties.Separation by standard RP-HPLC is challenging and may require specialized chiral columns. nih.govwaters.com
Reaction KineticsStereochemistry of the N-terminal residue can influence coupling rates.Potential for lower reaction efficiency and increased side reactions (e.g., deletions). masterorganicchemistry.com
Analytical CharacterizationNeed to verify the stereochemical configuration at each chiral center.Requires specialized analytical methods beyond simple mass spectrometry. nih.gov

Mechanisms and Control of Racemization/Epimerization During Peptide Coupling Reactions

Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a critical side reaction in peptide synthesis. highfine.com This is particularly relevant when coupling single enantiomer amino acids, as even small amounts of racemization can lead to diastereomeric impurities that are difficult to remove. nih.gov The activation of the carboxylic acid group of an N-protected amino acid is a prerequisite for peptide bond formation, but this activation also increases the acidity of the α-proton, making it susceptible to abstraction by a base. highfine.combachem.com

Two primary mechanisms are responsible for racemization during peptide coupling:

Oxazolone (B7731731) (Azlactone) Formation: This is the most common pathway. The activated carboxyl group intramolecularly attacks the carbonyl oxygen of the urethane (B1682113) protecting group (like Boc or Fmoc), forming a 5(4H)-oxazolone intermediate. This oxazolone is planar and readily loses its α-proton in the presence of a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component yields a racemic or epimerized peptide product. electronicsandbooks.com

Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an enolate intermediate, which is achiral. This pathway is less common for urethane-protected amino acids but can be significant under strongly basic conditions. highfine.com

Several strategies have been developed to control and suppress racemization:

Choice of Coupling Reagents and Additives: The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives is a standard practice. bachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is more resistant to racemization than the initial activated species. highfine.compeptide.com For particularly sensitive amino acids like histidine and cysteine, the combination of DIC/Oxyma has been shown to be effective in minimizing racemization. nih.govresearchgate.net

Base Selection: The strength and steric hindrance of the base used can significantly influence the extent of racemization. highfine.com Weakly basic, sterically hindered amines like N-methylmorpholine (NMM) are generally preferred over stronger, less hindered bases such as N,N-diisopropylethylamine (DIPEA). highfine.com

Protecting Groups: Urethane-based protecting groups like Boc and Fmoc are designed to reduce the tendency for oxazolone formation compared to simple acyl groups. bachem.comelectronicsandbooks.com

Table 2: Strategies for Racemization Control

StrategyMethodRationale
Coupling Reagents & AdditivesUse of aminium/uronium salts (HBTU, HATU) or phosphonium (B103445) salts (PyBOP).Promote rapid peptide bond formation, minimizing the time the activated species is susceptible to racemization.
Addition of HOBt, HOAt, or Oxyma to carbodiimide (B86325) reactions. bachem.compeptide.comForms an active ester intermediate that is less prone to racemization via the oxazolone pathway.
Base SelectionUse of sterically hindered, weaker bases (e.g., NMM, collidine). highfine.comReduces the rate of α-proton abstraction, which is the key step in both racemization mechanisms.
Protecting GroupsUse of urethane-type protecting groups (Boc, Fmoc). electronicsandbooks.comThe oxygen atom in the urethane linkage is less nucleophilic, which disfavors the formation of the oxazolone intermediate.

Analytical Assessment of Stereoisomeric Purity in DL-Peptides

Verifying the stereochemical integrity of a peptide like this compound is a formidable analytical challenge because diastereomers have identical masses and often similar polarities. researchgate.net Several analytical techniques are employed to determine the ratio of different stereoisomers.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most common technique. nih.gov

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts differently with each stereoisomer, leading to different retention times. Zwitterionic chiral columns, for example, have shown success in resolving peptide diastereomers. chiraltech.com This method has the advantage of analyzing the intact peptide.

Indirect Separation: This is a more common approach where the peptide is first hydrolyzed into its constituent amino acids using strong acid (e.g., 6 M HCl). mdpi.comnih.gov The resulting amino acid mixture is then derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA). mdpi.comacs.org This reaction converts the enantiomeric amino acids into diastereomeric derivatives, which can then be separated and quantified on a standard (achiral) reversed-phase HPLC column. nih.gov A key challenge is to prevent additional racemization from occurring during the hydrolysis step itself; this can be monitored by performing the hydrolysis in deuterated acid. researchgate.net

Capillary Electrophoresis (CE): CE offers very high resolution and can be used to separate peptide stereoisomers. By adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte, differential migration of the diastereomers can be achieved, allowing for their quantification. nih.govresearchgate.net This method can be used to analyze the final peptide without hydrolysis, providing a clear picture of the stereoisomeric purity of the product. nih.gov

Table 3: Comparison of Analytical Methods for Stereoisomeric Purity

MethodPrincipleAdvantagesDisadvantages
HPLC with Chiral Stationary Phase (CSP)Direct differential interaction of intact peptide diastereomers with the chiral column. chiraltech.comAnalyzes the intact peptide; avoids hydrolysis-induced racemization.CSP columns can be expensive; method development can be challenging; may not be universally applicable to all peptides. waters.com
Hydrolysis followed by HPLC with Chiral Derivatization (e.g., Marfey's Method)Peptide is broken down to amino acids, which are converted to diastereomers with a chiral reagent (e.g., L-FDAA) and separated on a standard RP-column. mdpi.comnih.govRobust, widely applicable, uses standard HPLC columns. acs.orgDestructive method; risk of racemization during hydrolysis; requires derivatization step. researchgate.net
Capillary Electrophoresis (CE) with Chiral SelectorDifferential migration of intact peptide diastereomers in an electric field due to interaction with a chiral additive in the buffer. nih.govExtremely high separation efficiency; low sample consumption; analyzes intact peptide.Lower concentration sensitivity compared to HPLC-UV; requires specialized equipment.

Consequences of DL-Configuration on Peptide Structure and Interactions in Model Systems

The stereochemistry of amino acids is a fundamental determinant of peptide and protein secondary and tertiary structure. The introduction of a D-amino acid into a sequence of L-amino acids, as in a DL-peptide, can have profound structural and functional consequences. nih.gov

Impact on Secondary Structure: Regular secondary structures like the α-helix and β-sheet are stabilized by specific hydrogen bonding patterns that rely on the uniform L-chirality of the amino acids. Substituting an L-amino acid with its D-enantiomer disrupts these patterns. For instance, a single D-amino acid can act as a "helix breaker," inducing a kink or turn in what would otherwise be a stable α-helical structure. nih.govsemanticscholar.org Conversely, peptides with alternating L- and D-amino acids can adopt unique secondary structures, such as the α-sheet, which has been implicated in amyloidogenesis. nih.gov Circular Dichroism (CD) spectroscopy is a key technique used to study these conformational changes. mdpi.com

Proteolytic Stability: One of the most significant consequences of including D-amino acids is increased resistance to enzymatic degradation. nih.gov Proteases, the enzymes that break down peptides, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer biological half-life. nih.govresearchgate.netoup.com This property is often exploited in the design of peptide-based therapeutics.

Receptor and Membrane Interactions: The three-dimensional shape of a peptide is critical for its interaction with biological targets like receptors or cell membranes. By altering the peptide's conformation, a D-amino acid substitution can drastically change its binding affinity and biological activity. nih.gov While sometimes this leads to a loss of activity, in other cases, the altered conformation can lead to enhanced or novel activities. mdpi.comasm.org For example, changes in the amphipathic structure of a membrane-active peptide due to a D-amino acid can alter its ability to interact with and disrupt lipid bilayers. nih.govmdpi.com

Table 4: Structural and Functional Consequences of DL-Configuration

PropertyEffect of D-Amino Acid IncorporationExample Consequence
Secondary StructureDisruption of regular L-amino acid-based structures (α-helix, β-sheet). nih.govsemanticscholar.orgInduces turns or kinks; can lead to loss of native conformation or formation of novel structures. preprints.org
Proteolytic StabilityIncreased resistance to degradation by proteases. nih.govresearchgate.netLonger in vivo half-life, a desirable trait for therapeutic peptides. nih.govpnas.org
Biological ActivityAlters the peptide's 3D shape, affecting interactions with biological targets.Can lead to decreased, increased, or completely different biological activity compared to the all-L counterpart. mdpi.comasm.org
Interactions with MembranesChanges in amphipathicity and overall conformation affect how the peptide inserts into or perturbs a lipid bilayer. nih.govMay alter membrane permeability or lytic activity.

Advanced Analytical and Spectroscopic Characterization of Boc Dl Tyr Boc Dl Ala Gly Gly Oet

Spectroscopic Methods for Detailed Structural Elucidation (e.g., NMR, IR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of a peptide's chemical structure. taylorandfrancis.com For Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides complementary information to confirm its covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of peptides in solution. nih.gov Due to the complexity of the molecule, one-dimensional (1D) ¹H and ¹³C NMR spectra would show numerous overlapping signals, making definitive assignment challenging. researchgate.net Therefore, two-dimensional (2D) NMR techniques are essential. Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to assign specific protons and carbons to their respective amino acid residues and protecting groups. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about the peptide's spatial structure and conformation by identifying protons that are close in space. researchgate.net

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. These characteristic peaks help confirm the presence of the peptide backbone, the amino acid side chains, and the protecting groups. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight of the peptide, which in turn confirms its elemental composition. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with high confidence. nih.gov Tandem mass spectrometry (MS/MS) can further be used to obtain sequence information by fragmenting the peptide and analyzing the resulting daughter ions. nih.govacs.org

TechniqueExpected Observations for this compound
¹H NMR Complex multiplets in the aromatic region (tyrosine ring), alpha-proton region, and side-chain regions. Singlets corresponding to the Boc protecting groups (~1.4 ppm). Signals for the ethyl ester group (triplet and quartet).
¹³C NMR Signals for carbonyl carbons (amide, ester, and carbamate). Resonances for aromatic carbons of tyrosine, alpha-carbons of each amino acid, and carbons of the Boc and ethyl ester groups. mdpi.com
IR Spectroscopy N-H stretching (amide A, ~3300 cm⁻¹). C=O stretching (amide I, ~1650 cm⁻¹; urethane (B1682113)/Boc & ester, ~1700-1750 cm⁻¹). N-H bending (amide II, ~1550 cm⁻¹). Aromatic C-H and C=C stretching from the tyrosine ring. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Detection of the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The measured mass would be compared to the calculated exact mass of the molecular formula C₃₇H₅₂N₄O₁₀ to confirm the elemental composition.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Preparative Chromatography)

Chromatographic techniques are fundamental for both analyzing the purity of the synthesized peptide and for its isolation from reaction byproducts. nih.govignited.in Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for this purpose. ignited.in

Analytical RP-HPLC is used to assess the purity of the crude peptide product. The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. ignited.in A gradient elution is commonly employed, where the concentration of an organic solvent (like acetonitrile) in an aqueous acidic solution (often containing trifluoroacetic acid, TFA) is gradually increased. nih.govignited.in The TFA serves to protonate acidic residues and acts as an ion-pairing agent, improving peak shape. The purity of this compound would be determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Preparative Chromatography is used to purify the target peptide on a larger scale. chromatographyonline.comgilson.com The principle is the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. nih.gov Fractions are collected as they elute from the column, and those containing the pure product, as determined by analytical HPLC or LC-MS, are combined. chromatographyonline.comgilson.com Due to the hydrophobic nature of the Boc and Tyr(Boc) groups, this peptide would be well-retained on a C18 column, requiring a significant percentage of organic modifier for elution.

ParameterTypical Conditions for this compound
Column Reversed-Phase C18 or C8 silica column (e.g., 4.6 x 250 mm, 5 µm for analytical; ≥20 mm diameter for preparative). ignited.in
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water. chromatographyonline.com
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile. chromatographyonline.com
Gradient A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
Flow Rate ~1 mL/min for analytical scale; 18-20 mL/min or higher for preparative scale. ignited.in
Detection UV absorbance, typically at 220 nm (peptide bond) and 280 nm (tyrosine aromatic ring). chromatographyonline.com

Advanced Techniques for Chiral Analysis and Stereoisomer Differentiation in Peptides

The presence of two racemic centers (DL-Tyr and DL-Ala) in this compound means that the synthesis will produce a mixture of stereoisomers (diastereomers and enantiomers). Differentiating and separating these isomers is a significant analytical challenge. mdpi.com

Chiral Chromatography is the primary method for separating stereoisomers. This can be achieved through two main approaches:

Indirect Separation: The peptide mixture is derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. However, this method can be complex and requires the availability of a suitable derivatizing agent.

Direct Separation: The peptide mixture is directly analyzed using a chiral stationary phase (CSP). mdpi.com CSPs are designed to interact differently with each stereoisomer, leading to different retention times. For peptides, CSPs based on macrocyclic antibiotics (like teicoplanin), cyclodextrins, or crown ethers are often effective. mdpi.comsigmaaldrich.com The choice of CSP and mobile phase composition is critical for achieving successful separation. chiraltech.com

The synthesis of this compound would result in four diastereomers:

Boc-L-Tyr(Boc)-L-Ala-Gly-Gly-OEt

Boc-D-Tyr(Boc)-D-Ala-Gly-Gly-OEt

Boc-L-Tyr(Boc)-D-Ala-Gly-Gly-OEt

Boc-D-Tyr(Boc)-L-Ala-Gly-Gly-OEt

The first two are an enantiomeric pair, as are the last two. Diastereomers have different physical properties and can typically be separated using standard RP-HPLC, although resolution may be challenging. Separating the enantiomeric pairs requires a chiral method.

Other advanced techniques like ion mobility-mass spectrometry (IM-MS) can also be used to differentiate peptide isomers. researchgate.net Isomers can have different three-dimensional shapes, leading to different drift times in an ion mobility cell, which allows for their separation even if they have the same mass-to-charge ratio. researchgate.net

Conformational Analysis using Circular Dichroism Spectroscopy and Computational Methods

Understanding the three-dimensional structure or conformational ensemble of a peptide is key to understanding its properties. For a short, flexible peptide like this compound, a combination of experimental and computational methods is most effective.

Circular Dichroism (CD) Spectroscopy is a sensitive technique for studying the secondary structure of peptides in solution. subr.edunih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide backbone conformation. subr.edu While this short peptide is unlikely to form stable α-helices or β-sheets, CD can detect the presence of other ordered structures like β-turns or polyproline II (PPII) helices, or indicate a predominantly random coil conformation. subr.edusubr.edu The presence of D-amino acids can significantly influence the CD spectrum and the types of secondary structures formed. subr.edusubr.edu

Research Applications and Utilities of Boc Dl Tyr Boc Dl Ala Gly Gly Oet

As a Model Compound for the Development and Optimization of Peptide Synthesis Methodologies

The presence of Boc protecting groups makes Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt a relevant model for developing and refining peptide synthesis strategies. peptide.com The Boc group is a cornerstone of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield. peptide.com The removal of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA), which leaves the N-terminus protonated and ready for the coupling of the next amino acid. peptide.com

Modern advancements, such as "Rapid Boc chemistry," utilize in situ neutralization in the presence of an activated amino acid, which can accelerate the coupling process and mitigate aggregation, a common challenge in peptide synthesis. peptide.com The defined structure of this compound allows researchers to test the efficacy and efficiency of various coupling reagents, deprotection conditions, and purification techniques. Its moderate size and combination of amino acid residues with different properties present a realistic challenge for synthetic protocols.

Investigation of Enzyme-Peptide Interactions in Mechanistic Biochemical Research

Protected peptides like this compound can serve as valuable tools in enzymology. They can act as potential substrates to probe the active site of proteases or as inhibitor analogues to study enzyme kinetics and mechanisms. The Boc and ethyl ester groups can mimic larger structural features of natural substrates and influence binding affinity. While direct studies involving this specific tetrapeptide with enzymes were not found, the general utility of similar compounds is well-established. For example, the synthesis of related Boc-protected amino acids and their subsequent use in creating peptide derivatives for biochemical assays is a common practice. rsc.org The modification of the peptide, such as deprotection of the Boc groups, can be a critical step in preparing it for interaction with a target enzyme. rsc.org

Applications in the Design and Synthesis of Peptide Mimetics and Analogues for Structural Studies

This compound is a precursor for creating peptide mimetics and analogues. By selectively modifying its structure, researchers can explore structure-activity relationships. For instance, the unnatural amino acid 2',6'-dimethyl-l-tyrosine (Dmt), a tyrosine analogue, has been widely incorporated into opioid peptides to enhance their affinity for opioid receptors. nih.gov The synthesis of Boc-protected Dmt highlights the importance of such building blocks in medicinal chemistry. nih.gov Similarly, this compound could be systematically altered, for example, by replacing one of the amino acids with an unnatural counterpart or by modifying the side chains, to study the impact of these changes on the peptide's structure and function.

Utility in Supramolecular Chemistry for Studying Peptide Recognition and Binding by Synthetic Receptors

The well-defined structure of this compound makes it a suitable guest molecule for studies in supramolecular chemistry. This field explores the non-covalent interactions between molecules, and peptides are excellent candidates for studying molecular recognition due to their specific hydrogen bonding patterns and functional groups. Synthetic receptors can be designed to selectively bind to peptides like this compound, and the binding events can be studied using various spectroscopic techniques. The Boc and ethyl ester groups provide additional sites for interaction, influencing the binding affinity and selectivity of the host-guest complex.

Intermediate in the Synthesis of More Complex Peptide Architectures

One of the primary applications of this compound is as an intermediate in the synthesis of more elaborate peptide structures. smolecule.com The Boc protecting groups can be selectively removed to allow for further chain elongation, and the ethyl ester at the C-terminus can be hydrolyzed to a carboxylic acid. smolecule.comnih.gov This free carboxylic acid can then be coupled with another amino acid or peptide fragment, or it can be used to form cyclic peptides. nih.gov The synthesis of a natural cyclic octapeptide from Citrus medica, for example, involved the coupling of two tetrapeptide units, followed by deprotection and cyclization of the linear octapeptide. nih.gov This demonstrates the fundamental role of protected peptide fragments, such as this compound, in the construction of larger and more complex bioactive peptides and peptide conjugates. smolecule.com

Future Directions in Research on Protected Dl Tetrapeptides

Development of Novel and Sustainable Synthetic Routes and Reagents for Complex Peptides

The chemical synthesis of peptides, traditionally reliant on methods like solid-phase peptide synthesis (SPPS), is often associated with high costs and significant chemical waste, particularly from solvents like N,N-dimethylformamide (DMF). rsc.orgresearchgate.net The future of peptide synthesis is increasingly focused on "green" chemistry principles to create more sustainable and environmentally friendly processes.

Key areas of development include:

Greener Solvents: Researchers are actively seeking biodegradable and less toxic alternatives to conventional solvents used in SPPS and liquid-phase peptide synthesis (LPPS). researchgate.net The development of aqueous-based synthesis methods, for example using water-compatible protecting groups, represents a major step towards sustainability. nih.gov

Chemoenzymatic Peptide Synthesis (CEPS): This hybrid approach combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. rsc.orgresearchgate.net Enzymes like ligases can be used to form peptide bonds, which reduces the need for toxic coupling reagents and minimizes side reactions. rsc.org This method is particularly promising for the large-scale, cost-efficient manufacturing of therapeutic peptides. researchgate.net

Atom Economy: Future synthetic strategies aim to maximize the incorporation of starting materials into the final product, thereby reducing waste. This includes the development of novel, highly efficient coupling reagents and protecting groups that can be removed under benign conditions. nih.gov For instance, advancements in N‐ to C‐direction peptide synthesis offer improved atom economy compared to traditional C- to N-direction methods. nih.gov

Synthesis Approach Conventional Method (e.g., Fmoc-SPPS) Sustainable/Novel Method Key Advantages of Novel Method
Solvent N,N-Dimethylformamide (DMF), Dichloromethane (B109758) (DCM)Greener alternatives (e.g., N-Butylpyrrolidinone, Dimethyl sulfoxide), WaterReduced toxicity, improved biodegradability, lower environmental impact.
Coupling Reagents Carbodiimides (e.g., DIC, HBTU)Enzymatic ligation (e.g., Peptiligase), Novel chemical ligationHigh specificity, mild reaction conditions, elimination of toxic reagents, reduced racemization. rsc.org
Protecting Groups Fmoc, Boc, TritylWater-soluble or enzyme-labile groups (e.g., Smoc)Simplified purification, reduced use of hazardous cleavage reagents. nih.gov
Overall Process Stepwise solid-phase synthesisContinuous flow synthesis, Chemoenzymatic synthesis (CEPS)Increased efficiency, better scalability, lower process mass intensity (PMI). nih.gov

Advanced Computational Chemistry Approaches for Predicting Peptide Structure and Reactivity

Computational chemistry has become an indispensable tool in peptide research, enabling scientists to predict the behavior of molecules like Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt before they are synthesized. nih.gov These in silico methods accelerate the design process and provide deep insights into the structure-function relationships of peptides.

Future advancements in this area are focused on:

AI and Machine Learning: The integration of artificial intelligence (AI) and machine learning is revolutionizing the prediction of peptide structures and their interactions with biological targets. frontiersin.orgmdpi.com By training algorithms on vast datasets of known peptide structures and properties, researchers can develop models that accurately predict the three-dimensional conformation of novel sequences. frontiersin.orgnobelprize.org

Molecular Dynamics (MD) Simulations: High-performance computing allows for increasingly complex and lengthy MD simulations, which can model the dynamic behavior of peptides in different environments (e.g., in solution or interacting with a cell membrane). This is crucial for understanding peptide flexibility and conformational changes, which govern their biological activity and material properties. researcher.life

Rational Peptide Design: Computational tools facilitate the rational design of peptides with specific functions. nih.govnih.gov For example, protein-peptide docking software can predict how a peptide will bind to a target protein, allowing for the computational screening of large virtual libraries to identify promising candidates for drug development. researcher.lifebenthamdirect.com This accelerates the discovery process significantly. mdpi.com

Exploration of Non-Biological Applications in Materials Science and Nanotechnology (e.g., self-assembly of peptide motifs)

While peptides are renowned for their biological roles, their application in materials science and nanotechnology is a rapidly expanding frontier. Peptides can be programmed to self-assemble into highly ordered nanostructures, such as nanotubes, nanofibers, and hydrogels. nih.govbohrium.comsemanticscholar.orgresearchgate.net The specific amino acid sequence and the presence of protecting groups, as seen in this compound, can dictate the morphology and properties of these resulting nanomaterials.

Future research is exploring:

Programmed Self-Assembly: The design of peptide sequences that can spontaneously form specific nanostructures under defined conditions (e.g., changes in pH or temperature). bohrium.comresearchgate.net The aromatic rings in the tyrosine residue of the example peptide, for instance, could promote π–π stacking interactions that drive the formation of tubular or fibrous structures. nih.gov

Functional Biomaterials: Self-assembled peptide scaffolds are being developed for a range of biomedical applications, including tissue engineering, regenerative medicine, and controlled drug delivery. mdpi.com These peptide-based hydrogels are often biocompatible and biodegradable, making them excellent candidates for in vivo use. mdpi.com

Peptide-Based Nanodevices: The unique structural properties of self-assembling peptides make them suitable for creating components of nanodevices and biosensors. nih.gov For example, peptide nanotubes can serve as templates for creating nanowires or as highly sensitive platforms for detecting specific biomolecules. nih.gov

Nanostructure Driving Forces for Self-Assembly Potential Applications
Nanofibers Hydrogen bonding (β-sheet formation), Hydrophobic interactionsTissue engineering scaffolds, 3D cell culture, wound healing. mdpi.com
Nanotubes π–π stacking (from aromatic residues), Cyclic peptide stackingDrug delivery vehicles, biosensors, templates for nanowires. nih.gov
Hydrogels Entanglement of nanofibers, Solvent trappingControlled drug release, vaccine adjuvants, soft robotics. mdpi.comnih.gov
Vesicles/Micelles Amphiphilic character of the peptide sequenceEncapsulation of hydrophobic drugs, gene delivery.

Integration with High-Throughput Synthesis and Screening for Methodological Advancement

To accelerate the discovery of novel peptides with desired properties, researchers are increasingly relying on high-throughput synthesis and screening methods. efficient-robotics.com These technologies allow for the rapid creation and evaluation of large collections of peptides, known as combinatorial libraries. nih.govamericanpeptidesociety.org

The future of this field involves:

Parallel Synthesis: The development of automated platforms that can synthesize hundreds or even thousands of unique peptide sequences simultaneously. efficient-robotics.comnih.gov Techniques like the SPOT synthesis method, where peptides are synthesized on a cellulose membrane, enable the creation of dense peptide arrays for rapid screening. nih.gov

Advanced Screening Platforms: Once peptide libraries are synthesized, they must be screened for activity. High-throughput screening (HTS) uses robotics and sensitive detection methods to quickly test each peptide in the library for a specific property, such as binding to a target receptor or inhibiting an enzyme. americanpeptidesociety.orgnih.gov

Methodological Advancement: The integration of high-throughput synthesis with machine learning is creating a powerful feedback loop. Experimental screening data can be used to train predictive algorithms, which then guide the design of the next generation of peptide libraries, making the discovery process more efficient and targeted. nih.govamericanpeptidesociety.org This iterative approach significantly shortens the timeline for developing new functional peptides. efficient-robotics.com

Q & A

Q. How should researchers address batch-to-batch variability in peptide synthesis yields?

  • Answer : Standardize protocols using a design-of-experiments (DoE) approach. Variables include coupling time, reagent equivalents, and temperature. Use Pareto charts to identify critical factors. Implement QC checkpoints (e.g., mid-synthesis HPLC) to abort failed batches early. Document all parameters in a synthesis log for retrospective analysis .

Q. What steps validate the reproducibility of circular dichroism (CD) spectra across laboratories?

  • Answer :
  • Calibration : Use a 0.06% (w/v) camphorsulfonic acid solution (θ = 4000 deg·cm²·dmol⁻¹ at 290 nm).
  • Inter-Lab Comparison : Share aliquots of a reference peptide (e.g., poly-L-lysine) for spectral acquisition. Normalize data to mean residue ellipticity and compare via Pearson correlation. Discrepancies >10% warrant instrument recalibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.